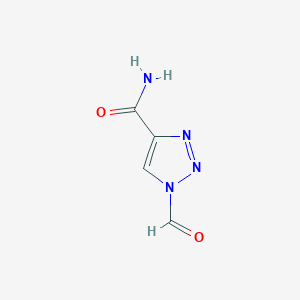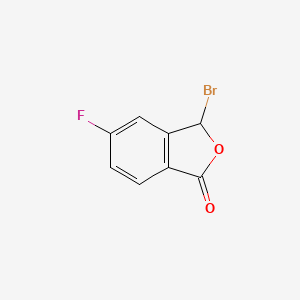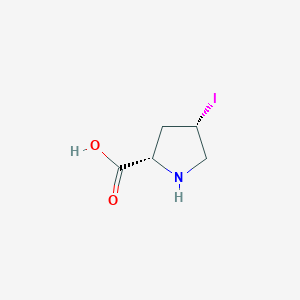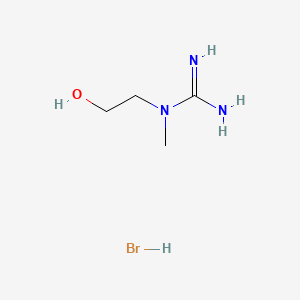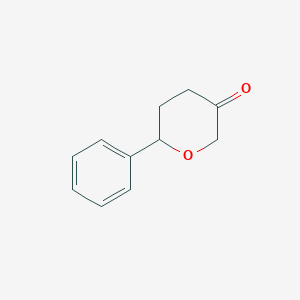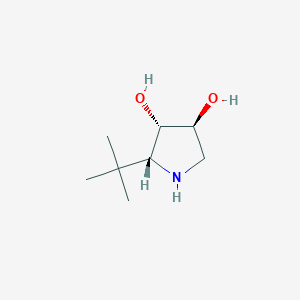
(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The compound features a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions and a tert-butyl group at the 2 position, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis may start from commercially available starting materials such as pyrrolidine derivatives.
Reaction Steps: The key steps include the introduction of the tert-butyl group at the 2 position and the hydroxyl groups at the 3 and 4 positions. This can be achieved through various organic reactions such as alkylation, oxidation, and reduction.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups or the pyrrolidine ring.
Substitution: The tert-butyl group or hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions with inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学研究应用
(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
相似化合物的比较
Similar Compounds
Similar compounds include other chiral pyrrolidine derivatives with different substituents at the 2, 3, and 4 positions. Examples include:
- (2R,3S,4S)-2-Methylpyrrolidine-3,4-diol
- (2R,3S,4S)-2-Ethylpyrrolidine-3,4-diol
Uniqueness
The uniqueness of (2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol lies in its specific stereochemistry and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
属性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
(2R,3S,4S)-2-tert-butylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)7-6(11)5(10)4-9-7/h5-7,9-11H,4H2,1-3H3/t5-,6+,7-/m0/s1 |
InChI 键 |
RUUMPKITLHKMSO-XVMARJQXSA-N |
手性 SMILES |
CC(C)(C)[C@@H]1[C@@H]([C@H](CN1)O)O |
规范 SMILES |
CC(C)(C)C1C(C(CN1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



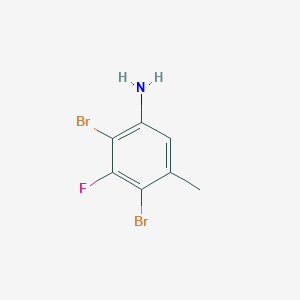
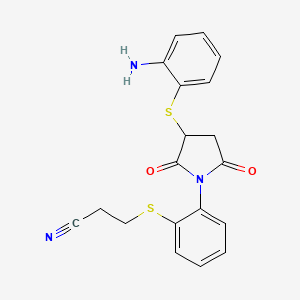

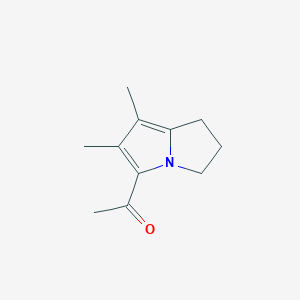
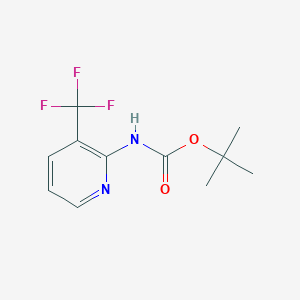
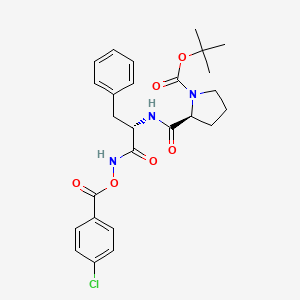

![3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
